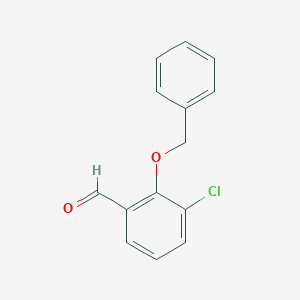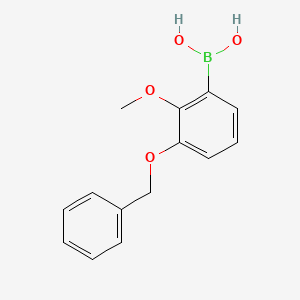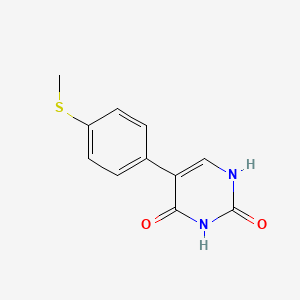
(2,4)-Dihydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHP) is an organic compound found in nature that has been studied for its potential applications in scientific research. It is a pyrimidine derivative and is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. 2,4-DHP has been studied for its ability to interact with certain proteins, enzymes, and other molecules, and has been found to have a wide range of potential applications in scientific research.
科学的研究の応用
2,4-DHP has been studied for its potential applications in scientific research. It has been found to be able to interact with certain proteins, enzymes, and other molecules, making it a useful tool for studying biochemical and physiological processes. 2,4-DHP has been used in studies of enzyme kinetics, protein-protein interactions, and cell signaling pathways. It has also been used to study the effects of various drugs on the body, and to study the mechanisms of action of various drugs.
作用機序
2,4-DHP is thought to interact with proteins, enzymes, and other molecules via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has been found to be able to bind to certain proteins and enzymes, and to modulate their activity. It has also been found to be able to bind to certain receptors, and to modulate their activity as well.
Biochemical and Physiological Effects
2,4-DHP has been found to have a range of biochemical and physiological effects. It has been found to be able to modulate the activity of certain proteins and enzymes, and to affect the activity of certain receptors. It has also been found to be able to affect the expression of certain genes, and to affect the production of certain proteins. In addition, 2,4-DHP has been found to be able to affect the activity of certain hormones, and to affect the activity of certain cells.
実験室実験の利点と制限
2,4-DHP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a high purity. It is also relatively stable, and has a low toxicity. However, 2,4-DHP also has some limitations. It is not very soluble in water, and thus may not be suitable for use in some experiments. In addition, it may not be suitable for use in some experiments due to its potential to interact with certain proteins and enzymes.
将来の方向性
The potential applications of 2,4-DHP are vast, and there are many potential future directions for research. These include further studies of its effects on proteins, enzymes, and other molecules, as well as its effects on cell signaling pathways. In addition, further studies could be conducted to explore its potential use in drug discovery and development, and to explore its potential therapeutic applications. Finally, further studies could be conducted to explore its potential use in other areas of scientific research, such as in the study of disease and in the development of new materials.
合成法
2,4-DHP can be synthesized using a variety of methods, including the reaction of 4-methoxycarbonylphenylhydrazine with 2,4-dihydroxybenzoic acid. This method involves the use of a strong acid such as hydrochloric acid as a catalyst, and yields a product with a purity of 95%. Other methods of synthesis have also been developed, such as the reaction of 4-methoxycarbonylphenylhydrazine with 2,4-dihydroxybenzoic acid in the presence of anhydrous aluminum chloride, or the reaction of 4-methoxycarbonylphenylhydrazine with 2,4-dihydroxybenzoic acid in the presence of a strong base such as sodium hydroxide.
特性
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-7(3-5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQWYDWVPTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














